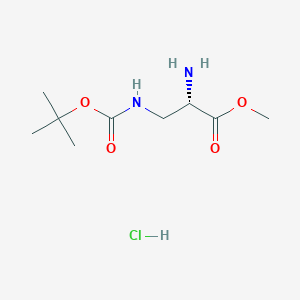

H-DAP(BOC)-OME HCL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, also known as (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, is a useful research compound. Its molecular formula is C9H19ClN2O4 and its molecular weight is 218,25*36,45 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de peptides

H-DAP(BOC)-OME HCL : est principalement utilisé dans la synthèse de peptides. Il sert de dérivé d'acide aminé qui peut être incorporé dans les chaînes peptidiques lors de la synthèse peptidique en phase solide (SPPS). Le groupe tert-butoxycarbonyle (Boc) est un groupe protecteur courant pour les amines, en particulier dans la synthèse des peptides .

Mécanisme D'action

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is widely used to protect amines during peptide synthesis . The Boc group can be removed under acidic conditions or high temperatures . This deprotection process allows the amine to interact with other molecules, which could potentially influence the activity of certain biochemical pathways .

Result of Action

The removal of the boc group could potentially allow the compound to interact with other molecules, influencing various biochemical processes .

Action Environment

The action, efficacy, and stability of H-DAP(BOC)-OME HCL can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other molecules, and specific conditions within the body .

Activité Biologique

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, with the CAS number 77087-60-6, is an amino acid derivative utilized primarily in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential for protecting the amino functionality during various chemical reactions. Its applications span peptide synthesis, enzyme inhibition studies, and the development of pharmaceutical compounds.

Mechanistic Insights

The biological activity of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride can be attributed to its structural properties that facilitate interactions with biological targets. The Boc group allows for selective deprotection under acidic conditions, enabling the amino group to participate in further chemical transformations or biological interactions.

Key Mechanisms

- Peptide Coupling : The compound can engage in peptide coupling reactions, forming amide bonds with other amino acids or peptides, which is critical for synthesizing biologically active peptides.

- Enzyme Inhibition : Research indicates that derivatives of this compound may serve as enzyme inhibitors, contributing to studies on protein function and structure.

Pharmacological Applications

The compound has been explored for its potential in various pharmacological contexts:

- Anticancer Activity : Studies have suggested that compounds related to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate may inhibit specific cancer-related enzymes, potentially leading to cell death in cancer cells through mechanisms involving aberrant mitotic spindle formation .

- Antiviral Properties : Some derivatives have shown antiviral activity against viruses such as SARS-CoV-2, indicating a broader application in infectious disease treatment .

Case Study: Enzyme Inhibition

A study investigated the inhibition of HSET (KIFC1), a kinesin involved in mitotic processes. Compounds derived from (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate demonstrated micromolar potency in inhibiting HSET, leading to increased multipolarity in centrosome-amplified cancer cells . This suggests that such compounds could serve as leads for developing new anticancer therapies.

Case Study: Peptide Synthesis

In peptide synthesis applications, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate has been utilized as a building block to create complex peptides with potential therapeutic effects. The stability provided by the Boc group enhances the overall yield and purity of synthesized peptides.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Structure | Peptide synthesis | Anticancer research |

| tert-Butyloxycarbonyl-protected amino acid ionic liquids | Structure | Dipeptide synthesis | Organic transformations |

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592907 |

Source

|

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114559-25-0 |

Source

|

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.